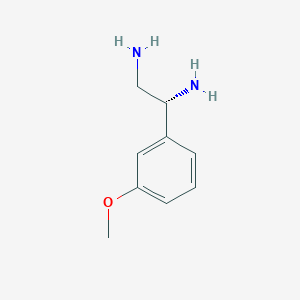

(1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine

Description

(1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine (CAS: 1213317-27-1) is a chiral diamine compound characterized by a 3-methoxyphenyl substituent attached to the first carbon of an ethane-1,2-diamine backbone. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol . The compound’s stereochemistry at the C1 position (R-configuration) and the presence of a methoxy group at the phenyl ring’s meta-position distinguish it from structurally related diamines.

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(1R)-1-(3-methoxyphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H14N2O/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m0/s1 |

InChI Key |

FEYNEJSEBGSCJI-VIFPVBQESA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@H](CN)N |

Canonical SMILES |

COC1=CC=CC(=C1)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound. For example, 3-methoxyphenylacetonitrile can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired diamine.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as acyl chlorides or anhydrides for amide formation.

Major Products Formed

Oxidation: Imines, oximes.

Reduction: Secondary or tertiary amines.

Substitution: Amides, carbamates.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential role as a ligand in receptor binding studies. It may interact with various biological targets, providing insights into receptor-ligand interactions.

Medicine

Medically, (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine is investigated for its potential therapeutic properties. It may exhibit activity as an antidepressant, antipsychotic, or neuroprotective agent.

Industry

In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine can be contextualized by comparing it to analogs with variations in the diamine chain length, phenyl substituents, or stereochemistry. Below is a detailed analysis:

Structural Analogues with Different Diamine Chains

- Ethane-1,2-diamine vs. Propane-1,3-diamine Backbones :

Compounds with ethane-1,2-diamine linkers (e.g., the target compound) generally exhibit lower cytotoxicity compared to those with propane-1,3-diamine chains. For instance, propane-1,3-diamine derivatives (e.g., compounds 11, 14, and 15 in ) demonstrated significantly higher cytotoxicity in antimycobacterial studies, likely due to increased cellular membrane disruption. However, ethane-1,2-diamine derivatives often show reduced antimycobacterial activity (higher MIC values), suggesting a trade-off between efficacy and safety .

Analogues with Varying Phenyl Substituents

- 3-Methoxy vs. 4-Methoxy or Halogen Substituents: The position and nature of the phenyl substituent critically influence stability and bioactivity. For example: (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine (CAS: 1213321-93-7) replaces the methoxy group with a chloro substituent. (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine features dual 4-methoxyphenyl groups. 2-(2-Alkoxyphenyl)-1H-imidazolines: These derivatives, synthesized from ethane-1,2-diamine and methyl 2-alkoxybenzoates, are prone to thermal dealkylation, converting to 2-(2-hydroxyphenyl)-1H-imidazoline under distillation conditions. This instability contrasts with the target compound’s 3-methoxy group, which may offer better thermal stability .

Stereochemical Variants

- (1R) vs. (1S) Enantiomers :

The stereochemistry at the C1 position significantly impacts chiral recognition in catalysis. For example, (1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine (CAS: 1213529-91-9) exhibits distinct binding affinities in metal-ligand complexes compared to its R-enantiomer. Such differences are critical in asymmetric synthesis, where enantiomeric excess (ee) depends on ligand configuration .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Properties |

|---|---|---|---|---|---|

| (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine | 1213317-27-1 | C₉H₁₄N₂O | 166.22 | 3-Methoxyphenyl | Chiral ligand, moderate stability |

| (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine | 1213321-93-7 | C₈H₁₁ClN₂ | 170.64 | 3-Chlorophenyl | Higher electrophilicity |

| (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine | N/A | C₁₆H₂₀N₂O₂ | 272.34 | Dual 4-methoxyphenyl | Enhanced enantioselectivity, low solubility |

| 2-(2-Methoxyphenyl)-1H-imidazoline | N/A | C₁₀H₁₁N₂O | 175.21 | 2-Methoxyphenyl | Thermally unstable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.